1-Methyl-2-methylidene-2,3-dihydro-1H-indole
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Overview
Description
1-Methyl-2-methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, with a methyl group and a methylene group attached to the nitrogen and carbon atoms, respectively .
Preparation Methods
The synthesis of 1-Methyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions has been explored to synthesize various indole derivatives .
Chemical Reactions Analysis
1-Methyl-2-methylidene-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include oxindoles, indolines, and various substituted indoles .
Scientific Research Applications
1-Methyl-2-methylidene-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and perfumes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. For instance, indole derivatives have been shown to inhibit certain kinases, affecting cell proliferation and apoptosis pathways . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
1-Methyl-2-methylidene-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
1-Methyl-2,3-dihydro-1H-indole: Lacks the methylene group, resulting in different reactivity and applications.
1-Methyl-1H-indole-2,3-dione: Contains a dione group, making it more reactive towards nucleophiles.
Indoline: The fully saturated version of the indole ring, with different chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
115560-35-5 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-methyl-2-methylidene-3H-indole |
InChI |
InChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-6H,1,7H2,2H3 |
InChI Key |
IGMUQLGQZWDBBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)CC2=CC=CC=C21 |
Origin of Product |
United States |
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